![molecular formula C7H5F3O3S B3089667 Trifluoromethyl benzenesulfonate CAS No. 1197209-25-8](/img/structure/B3089667.png)
Trifluoromethyl benzenesulfonate
Overview
Description
Trifluoromethyl benzenesulfonate is an organosulfur compound. It is a derivative of benzenesulfonic acid, which is the simplest aromatic sulfonic acid . It is often stored in the form of alkali metal salts .
Synthesis Analysis
The synthesis of Trifluoromethyl benzenesulfonate involves a two-step process. A novel initiator containing a 4-(trifluoromethyl)benzenesulfonate (fluorylate, TosCF3) counter-ion is synthesized to introduce a sophisticated functional 3-(2-(2-ethoxy)ethoxy)ethoxy)prop-1-ene (TEG) initiating group . The initiator efficiency is determined by 1H and 19F nuclear magnetic resonance spectroscopy and compared to the corresponding tosylate (TEGTos) and triflate (TEGTf) .Molecular Structure Analysis
The molecular formula of Trifluoromethyl benzenesulfonate is CHFOS. It has an average mass of 226.173 Da and a monoisotopic mass of 225.991150 Da .Chemical Reactions Analysis
Trifluoromethyl benzenesulfonate exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride ((C6H5SO2)2O) .Physical And Chemical Properties Analysis
Trifluoromethyl benzenesulfonate forms white deliquescent sheet crystals or a white waxy solid that is soluble in water and ethanol, slightly soluble in benzene and insoluble in nonpolar solvents like diethyl ether . It is often stored in the form of alkali metal salts . Its aqueous solution is strongly acidic .Scientific Research Applications
Medicinal Chemistry Research
Trifluoromethyl benzenesulfonate derivatives have been synthesized and evaluated as competitive inhibitors of Human neutrophil elastase (hNE), a globular glycoprotein with a molecular weight of about 30 kDa . This research is significant for the treatment of Acute Respiratory Distress Syndrome (ARDS), a severe condition often associated with COVID-19 .
Pharmaceutical Applications
Fluorine compounds, including trifluoromethyl benzenesulfonate, are known for their abundance in more than 20% of pharmaceutical products . This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
Agrochemical Applications
Similar to pharmaceuticals, trifluoromethyl benzenesulfonate is also used in agrochemical products . The trifluoromethyl group enhances the stability and effectiveness of these products .
Transition Metal-Mediated Trifluoromethylation Reactions
Trifluoromethyl benzenesulfonate plays a crucial role in transition metal-mediated trifluoromethylation reactions . These reactions are important for the construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
Design and Synthesis of Emitters
1,4-Bis(trifluoromethyl)benzene, a derivative of trifluoromethyl benzenesulfonate, has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence .
Computational Guidance
Trifluoromethyl benzenesulfonate and its derivatives have been used in computational studies to understand their binding modes and mechanisms . These studies provide valuable insights for the development of new drugs and materials .
Mechanism of Action
Target of Action
Trifluoromethyl benzenesulfonate is a complex compound that interacts with various targets. It has been used in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence .
Mode of Action
The compound exhibits large dihedral angles between the donor and acceptor moieties, which are close to 80° as shown by single crystal X-ray analysis and theoretical calculations . The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor and the presence of in-plane bending of the two donors where the donors swing back and forth with respect to the acceptor at C–N bonds .
Biochemical Pathways
Trifluoromethyl benzenesulfonate is involved in the trifluoromethylation of carbon-centered radical intermediates . This process plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The compound also participates in the simultaneous trifluoromethylation and oximation of aryl-substituted ethylenes .
Pharmacokinetics
The strength of the carbon-fluorine bond in trifluoromethyl-containing compounds conveys stability, suggesting that they are likely to be recalcitrant in the environment or may be partially metabolized to a more toxic metabolite .
Result of Action
The result of the action of Trifluoromethyl benzenesulfonate is the creation of compounds with symmetrical donor–acceptor–donor architectures that exhibit thermally activated delayed fluorescence . These compounds show very broad charge-transfer-state (1CT) absorption, which can be accounted for by multiple 1CTs .
Action Environment
The action of Trifluoromethyl benzenesulfonate is influenced by the environment. Moreover, the molecules of the compound are held together through many weak van der Waals intramolecular bonds, which are formed between the CF3 fluorine atoms and hydrogen atoms of methyl groups or the carbon and hydrogen atoms of phenyl rings .
Safety and Hazards
Future Directions
properties
IUPAC Name |
trifluoromethyl benzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3S/c8-7(9,10)13-14(11,12)6-4-2-1-3-5-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPUXLRDLVOKTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoromethyl benzenesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Trifluoromethyl Benzenesulfonate a valuable component in organic terahertz (THz) generators?
A1: Trifluoromethyl Benzenesulfonate, often paired with organic cations, exhibits desirable characteristics for THz wave generation. Specifically, the incorporation of a strongly electronegative trifluoromethyl group within its structure facilitates strong hydrogen bond formation. [] This strong hydrogen bonding leads to suppressed molecular vibrations within the crystal structure, resulting in a lower absorption coefficient in the THz frequency range (0.5-4 THz). [] This characteristic, coupled with the high optical nonlinearity observed in these crystals, contributes to efficient optical-to-THz conversion. [] Research has shown that crystals incorporating Trifluoromethyl Benzenesulfonate outperform even the benchmark inorganic ZnTe crystal in THz wave generation efficiency and bandwidth. []
Q2: How does the structure of Trifluoromethyl Benzenesulfonate affect its performance in chemically amplified resists for lithography?
A2: Incorporating Trifluoromethyl Benzenesulfonate, particularly isomers like triphenylsulfonium salt 2-(methacryloxy)-4-trifluoromethyl benzenesulfonate and triphenylsulfonium salt 4-(methacryloxy)-2-trifluoromethyl benzenesulfonate (CF3 PAG), as anionic photoacid generator (PAG) functional groups into chemically amplified resists has shown promising results for sub-50-nm half-pitch lithography. [] These resists exhibited superior resolution capabilities compared to those incorporating NO2 PAG. [] Furthermore, when combined with fluorinated PAGs like MTFB PAG and F4 PAG, these resists achieved remarkable resolution, reaching 32.5 nm half-pitch under EUV interference lithography. []
Q3: Can Trifluoromethyl Benzenesulfonate be used for applications beyond THz generation and lithography?
A3: Yes, Trifluoromethyl Benzenesulfonate derivatives have shown utility in supramolecular chemistry. For instance, 3,5-bis(trifluoromethyl) benzenesulfonate (BTBS) serves as an effective leaving group in rotaxane synthesis. [, ] The BTBS moiety, when incorporated into a []rotaxane building block, allows for efficient stopper exchange reactions with various nucleophiles. [] This method enables the preparation of diverse rotaxanes featuring ester, thioether, or ether stoppers, highlighting the versatility of Trifluoromethyl Benzenesulfonate derivatives in synthetic chemistry. [, ]
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